molecular formula C20H20N2O3 B8250936 (E)-N-[2-(3-Indolyl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)acrylamide

(E)-N-[2-(3-Indolyl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)acrylamide

Cat. No.: B8250936
M. Wt: 336.4 g/mol
InChI Key: LWRQDNUXWLIWDB-UHFFFAOYSA-N
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Description

(E)-N-[2-(3-Indolyl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)acrylamide is an organic compound that features a complex structure with both phenolic and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[2-(3-Indolyl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)acrylamide typically involves multi-step organic reactions. One common approach starts with the preparation of the phenolic and indole intermediates, followed by their coupling through amide bond formation. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to scale up the synthesis. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. The purification process often involves crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

General Procedure for Cinnamic Acid Amides

A general procedure for preparing cinnamic acid amides involves treating 3,4-diallyloxy cinnamic acid and biogenic amines with EDC, HOBt, and Et3N .

  • Initial Treatment: 3,4-diallyloxy cinnamic acid and biogenic amines are treated with EDC, HOBt, and Et3N .

  • Column Chromatography: The residue is passed through a short silica gel column, and the solvent is evaporated .

  • Deprotection: The obtained allyl-protected compound is dissolved in degassed anhydrous tetrahydrofuran (THF), and morpholine and Pd(PPh3)4 are added. The mixture is stirred at 50°C and concentrated under reduced pressure .

  • Final Workup and Purification: The residue is treated with NH4Cl solution and extracted with AcOEt. The organic layer is dried over Na2SO4, the solvent is evaporated, and the residue is purified by silica gel column chromatography .

Related Reactions and Derivatives

  • Monoamine Oxidase-B (MAO-B) Inhibition: Cinnamic acid derivatives, including amides and esters, have been synthesized and studied for their structure-activity relationships concerning antioxidant activity . Ester derivatives of cinnamic acid have been found to inhibit MAO-B more effectively than corresponding amide derivatives . For instance, feruloylphenetylamide has been reported as a selective MAO-B inhibitor .

  • Histone Deacetylase (HDAC) Inhibition: N-hydroxy-3-{4-[2-(2-methyl-1H-indol-3-yl)-ethylsulfamoyl]-phenyl}-acrylamide demonstrates potent HDAC inhibition and anti-inflammatory effects, suggesting potential as an anti-cancer agent . Salts of N-hydroxy-3-[4-[[[2-(2-methyl-1H-indol-3-yl)ethyl]amino]methyl]phenyl]-2E-2-propenamide can be prepared using various salt-forming agents such as hydrochloride, lactate, maleate, mesylate, tartarate, and acetate .

Key Data of (E)-N-[2-(3-Indolyl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)acrylamide

PropertyValueSource
IUPAC Name(E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide
Molecular FormulaC20H20N2O3
Molecular Weight336.4 g/mol
CAS Registry No.96014-22-1

Concluding Remarks

This compound is a compound of interest due to its potential pharmacological applications and presence in various organisms . The synthesis and reactions of this compound and its derivatives provide a foundation for further research into its biological activities and potential therapeutic uses .

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that (E)-N-[2-(3-Indolyl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)acrylamide exhibits notable anticancer activity. It has been shown to inhibit cell proliferation in various cancer cell lines. For instance, a study conducted by the National Cancer Institute demonstrated that this compound displayed significant growth inhibition against a panel of approximately sixty cancer cell lines, with mean GI50 values indicating its potential as an anticancer agent .

Anti-inflammatory Effects

The compound has been reported to possess anti-inflammatory properties, potentially through the suppression of tumor necrosis factor-alpha (TNFα) production. This mechanism may contribute to its efficacy in treating conditions characterized by inflammation, such as diabetes and obesity-related disorders .

Lipid Metabolism Regulation

This compound has also been observed to inhibit lipid synthesis and promote apoptosis in fat cells. This suggests its utility as a therapeutic agent in managing metabolic disorders like obesity and type 2 diabetes by influencing lipid metabolism and glucose uptake .

Drug Development

The unique structure of this compound makes it a valuable building block in the synthesis of novel pharmaceuticals. Its ability to modulate biological pathways positions it as a candidate for further drug development aimed at cancer and metabolic diseases .

Bioconjugation Techniques

Due to its functional groups, this compound can be utilized in bioconjugation processes, facilitating targeted drug delivery systems in biomedical research. This application is particularly relevant for developing therapies that require precise targeting of diseased tissues .

Case Studies

StudyFindings
National Cancer Institute StudySignificant growth inhibition across multiple cancer cell lines (mean GI50 values indicating efficacy).
Anti-inflammatory ResearchSuppression of TNFα production linked to anti-inflammatory effects.
Metabolic StudyInhibition of lipid synthesis and induction of apoptosis in adipocytes, suggesting potential for obesity treatment.

Mechanism of Action

The mechanism of action of (E)-N-[2-(3-Indolyl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)acrylamide involves its interaction with various molecular targets. The phenolic group can participate in redox reactions, while the indole moiety can interact with biological receptors. These interactions can modulate signaling pathways and exert biological effects, such as antioxidant activity and inhibition of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Hydroxy-3-methoxyphenyl)propanoic acid: Shares the phenolic structure but lacks the indole moiety.

    4-[4-(4-Hydroxy-3-methoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan-1-yl]-2-methoxyphenyl β-D-glucopyranoside: Contains a similar phenolic structure but with additional functional groups.

Uniqueness

(E)-N-[2-(3-Indolyl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)acrylamide is unique due to its combination of phenolic and indole structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Biological Activity

(E)-N-[2-(3-Indolyl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)acrylamide, also known by its CAS number 96014-22-1, is a compound of significant interest due to its diverse biological activities. This compound features an indole moiety, which is known for its presence in numerous biologically active substances, and a phenolic structure that contributes to its potential therapeutic effects. In this article, we will explore the biological activity of this compound, focusing on its anticancer, antibacterial, and antifungal properties, supported by relevant research findings and case studies.

  • Molecular Formula : C20H20N2O3
  • Molecular Weight : 336.39 g/mol
  • IUPAC Name : (E)-N-(2-(1H-indol-3-yl)ethyl)-3-(4-hydroxy-3-methoxyphenyl)acrylamide
  • Purity : 95%

Anticancer Activity

Research has indicated that this compound exhibits promising anticancer properties. A study focusing on various acrylamide derivatives found that compounds similar to this one demonstrated significant cytotoxic effects against several cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The IC50 values for these compounds ranged from 2.43 to 14.65 μM, indicating potent growth inhibition .

Case Study: Cytotoxic Mechanisms

A detailed investigation into the mechanisms of action revealed that these compounds could induce apoptosis in cancer cells. For instance, compounds derived from similar structures were shown to enhance caspase-3 activity significantly, leading to programmed cell death in MDA-MB-231 cells . Furthermore, cell cycle analysis suggested that these compounds could arrest cancer cells in the G2/M phase, preventing further proliferation.

Antibacterial Activity

The antibacterial properties of this compound have also been explored. Studies have demonstrated that related compounds exhibit significant inhibitory effects against various bacterial strains. For example, some derivatives showed minimum inhibitory concentration (MIC) values as low as 0.0048 mg/mL against E. coli and Bacillus mycoides .

Table 1: Antibacterial Activity of Related Compounds

CompoundTarget BacteriaMIC (mg/mL)
Compound AE. coli0.0048
Compound BS. aureus0.0195
Compound CC. albicans0.039

This table summarizes the antibacterial efficacy of compounds structurally related to this compound.

Antifungal Activity

In addition to antibacterial effects, this compound has shown antifungal activity against strains such as Candida albicans. The MIC values for antifungal activity ranged from 16.69 to 78.23 µM, indicating moderate effectiveness against fungal pathogens .

The mechanisms underlying the biological activities of this compound are likely multifaceted:

  • Induction of Apoptosis : As noted earlier, the compound appears to trigger apoptotic pathways in cancer cells.
  • Microbial Inhibition : The presence of hydroxyl and methoxy groups may enhance interaction with microbial targets, leading to effective inhibition.

Properties

IUPAC Name

3-(4-hydroxy-3-methoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-25-19-12-14(6-8-18(19)23)7-9-20(24)21-11-10-15-13-22-17-5-3-2-4-16(15)17/h2-9,12-13,22-23H,10-11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWRQDNUXWLIWDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)NCCC2=CNC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401154862
Record name 3-(4-Hydroxy-3-methoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]-2-propenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401154862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53905-13-8
Record name 3-(4-Hydroxy-3-methoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]-2-propenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53905-13-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Hydroxy-3-methoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]-2-propenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401154862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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